REACTION_CXSMILES
|
[CH3:1][CH:2]([NH2:9])[CH2:3][C:4]1[S:5][CH:6]=[CH:7][CH:8]=1.ClC(Cl)C.Cl[C:15](Cl)([O:17]C(=O)OC(Cl)(Cl)Cl)Cl>>[N:9]([CH:2]([CH3:1])[CH2:3][C:4]1[S:5][CH:6]=[CH:7][CH:8]=1)=[C:15]=[O:17]
|
Name
|
|
Quantity
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2 g
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Type
|
reactant
|
Smiles
|
CC(CC=1SC=CC1)N
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
ClC(C)Cl
|
Name
|
|
Quantity
|
2.1 g
|
Type
|
reactant
|
Smiles
|
ClC(Cl)(OC(OC(Cl)(Cl)Cl)=O)Cl
|
Type
|
CUSTOM
|
Details
|
The reaction mixture stirred for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated on rotary evaporator
|
Type
|
ADDITION
|
Details
|
Diethyl ether is added
|
Type
|
FILTRATION
|
Details
|
the resulting mixture is filtered
|
Type
|
CONCENTRATION
|
Details
|
Ether solution is concentrated
|
Type
|
CUSTOM
|
Details
|
the resulting oil is used in the next step without purification
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |